molecular formula C22H20N4O2S B11288938 3-[(2-Methoxyphenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one

3-[(2-Methoxyphenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one

Cat. No.: B11288938
M. Wt: 404.5 g/mol
InChI Key: YLMCAXIYKRTXAU-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pteridinone core, which is a bicyclic structure containing nitrogen atoms, and is substituted with methoxyphenyl and methylphenyl groups, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyphenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one typically involves multi-step organic reactions

    Formation of the Pteridinone Core: The pteridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as aminopyrimidine and formamide under acidic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methoxybenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Introduction of Methylphenyl Group: The methylphenyl group can be introduced through a nucleophilic substitution reaction using 4-methylbenzyl chloride and a suitable base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyphenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pteridinone core or the aromatic substituents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, aluminum chloride, methanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pteridinone derivatives, reduced aromatic rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(2-Methoxyphenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique electronic properties can be utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyphenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Methoxyphenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one
  • 3-[(2-Methoxyphenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one
  • 3-[(2-Methoxyphenyl)methyl]-2-{[(4-bromophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one

Uniqueness

The uniqueness of 3-[(2-Methoxyphenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and methylphenyl groups enhances its potential for diverse chemical reactions and applications in various fields.

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

3-[(2-methoxyphenyl)methyl]-2-[(4-methylphenyl)methylsulfanyl]pteridin-4-one

InChI

InChI=1S/C22H20N4O2S/c1-15-7-9-16(10-8-15)14-29-22-25-20-19(23-11-12-24-20)21(27)26(22)13-17-5-3-4-6-18(17)28-2/h3-12H,13-14H2,1-2H3

InChI Key

YLMCAXIYKRTXAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CC=C4OC

Origin of Product

United States

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